molecular formula C14H12ClNO3 B422510 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 428495-29-8

2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No. B422510
CAS RN: 428495-29-8
M. Wt: 277.7g/mol
InChI Key: SHUWDTVLRJIUBG-UHFFFAOYSA-N
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Description

“2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C14H12ClNO3 . It has an average mass of 277.703 Da and a monoisotopic mass of 277.050568 Da .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to a benzoic acid group via a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” include its molecular formula (C14H12ClNO3), average mass (277.703 Da), and monoisotopic mass (277.050568 Da) .

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

A novel method for synthesizing 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines involves the use of 2-(2-formylpyrrol-1-yl)benzoic acid esters, highlighting the role of pyrrole derivatives in the construction of complex molecular frameworks. This process demonstrates the versatility of such compounds in synthesizing biologically relevant structures (Schindler et al., 2008).

Development of Thermo-responsive Materials

The aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits controllable fluorescence in the solid state, leading to its use as a thermo-responsive material for temperature monitoring devices. Its unique molecular design enables specific aggregation forms that are temperature-sensitive, showcasing the potential of pyrrole derivatives in smart materials (Han et al., 2013).

Biological Applications and Antimicrobial Activity

Organotin(IV) complexes of pyrrole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of pyrrole-based compounds in developing new antimicrobial agents, demonstrating their relevance in the pharmaceutical field (Shahid et al., 2005).

Fluorescent Sensors for Metal Ions

Fluorescent Zn(II) sensors based on pyrrole derivatives have been developed, showcasing their ability to bind selectively to zinc ions and emit fluorescence upon binding. These sensors find applications in biological imaging, illustrating the utility of pyrrole compounds in bioanalytical chemistry (Nolan et al., 2006).

properties

IUPAC Name

2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-8-5-10(7-17)9(2)16(8)11-3-4-13(15)12(6-11)14(18)19/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUWDTVLRJIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

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